2-Amino-2-ethyloctanoic acid

Peptide foldamer design Conformational constraint Secondary structure control

Standard α,α-disubstituted amino acids often limit conformational control in peptide engineering. 2-Amino-2-ethyloctanoic acid uniquely enforces a fully extended planar C5-conformation, avoiding the helical bias of α-methyl analogs. Its eight-carbon chain enhances lipophilicity and proteolytic stability. Key procurement advantages: • Drives extended backbone geometry confirmed by X-ray crystallography • Racemic and resolved (R)-/(S)-enantiomers available for stereochemical control • Bulk and research quantities in stock; ships ambient for rapid global delivery

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 114781-07-6
Cat. No. B047372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-ethyloctanoic acid
CAS114781-07-6
Synonyms2-AMINO-2-ETHYLOCTANOIC ACID
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCCCC(CC)(C(=O)O)N
InChIInChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)
InChIKeyNKBJUCYPZSRVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-ethyloctanoic Acid: Conformationally Defined Peptide Design


2-Amino-2-ethyloctanoic acid (CAS 114781-07-6; molecular formula C10H21NO2; MW 187.28 g/mol) is a non-proteinogenic, Cα-tetrasubstituted α,α-disubstituted amino acid featuring an ethyl substituent and a six-carbon linear alkyl chain at the quaternary α-carbon . It belongs to the class of chiral α-ethylated α,α-disubstituted amino acids, which have been systematically studied for their ability to impose distinct conformational constraints in peptide backbones distinct from their α-methylated counterparts [1]. The compound is supplied as a racemic mixture (CAS 114781-07-6) with resolved enantiomers available as (R)-2-amino-2-ethyloctanoic acid (CAS 114781-18-9) and (S)-2-amino-2-ethyloctanoic acid (CAS 114781-19-0), and is primarily utilized in peptide-mimetic design, steric-demand evaluation, and enzyme mechanistic studies .

1 Peptide foldamer design requiring extended planar C5-backbones
2 Enantiomer-specific peptide synthesis with stereochemical control
3 Protease-resistant therapeutic peptide optimization workflows
4 Enzyme mechanistic studies probing steric active-site tolerance

Why 2-Amino-2-ethyloctanoic Acid Cannot Be Replaced


The substitution of 2-amino-2-ethyloctanoic acid with superficially similar α,α-disubstituted amino acids—such as the α-methyl analog 2-amino-2-methyloctanoic acid (CAS 5472-93-5) or the shorter-chain 2-amino-2-ethylhexanoic acid (CAS 114781-15-6)—introduces a fundamental conformational mismatch in peptide backbones. A landmark review by Tanaka (2007) established that chiral α-ethylated α,α-disubstituted amino acids drive a fully extended planar C5-conformation in peptides, whereas chiral α-methylated analogs preferentially induce a 310-helical structure [1]. This binary conformational switch—governed solely by the nature of the Cα-alkyl substituent (ethyl vs. methyl)—means that swapping these building blocks results in divergent secondary structures, altered molecular recognition, and unpredictable biological activity. Furthermore, the eight-carbon chain length of 2-amino-2-ethyloctanoic acid confers greater lipophilicity (XLogP3-AA = 0.2, 7 rotatable bonds) compared to shorter-chain analogs, directly impacting membrane interaction, solubility, and bioavailability of peptide constructs . Generic substitution without accounting for these quantifiable differences in both conformational output and physicochemical parameters risks experimental irreproducibility and project failure.

Conformational Switch

Replacing with α-methyl analogs may shift backbone preference from planar C5 to 310-helix, altering secondary structure and recognition.

Chain-Length Mismatch

Shorter-chain analogs reduce lipophilicity and membrane interaction; hydrophobicity-driven peptide behavior may not transfer.

Stereochemical Control Gap

α-Methyl analog often limited to racemate; enantiomer-specific peptide design may not be supported, limiting chiral control.

2-Amino-2-ethyloctanoic Acid: Comparative Evidence


Planar C5 vs. 310-Helix Conformation

Peptides constructed from chiral α-ethylated α,α-disubstituted amino acids adopt a fully extended planar C5-conformation, whereas peptides from chiral α-methylated α,α-disubstituted amino acids form a 310-helical structure. This conformational dichotomy was established across multiple peptide series using FT-IR absorption, 1H-NMR, circular dichroism (CD), and X-ray crystallography [1]. For the closest crystallographically characterized ethyl analog, (S)-butylethylglycine [(2S)-2-amino-2-ethylhexanoic acid], X-ray analysis of the tetrapeptide confirmed a fully planar C5-conformation, and solution IR/1H-NMR of the hexapeptide confirmed this conformation persists in CDCl3 [2]. In contrast, the α-methyl analog L-(αMe)Aoc (2-amino-2-methyloctanoic acid) strongly favors a right-handed 310-helical conformation, as demonstrated by FT-IR, 1H-NMR, and CD analysis of peptides from dimer through hexamer [3]. This represents a binary conformational switch driven solely by Cα-substituent identity.

Planar C5 vs. 310-Helix
Head-to-head
Binary conformational switch: planar C5 (φ ≈ ±180°, ψ ≈ ±180°) vs. 310-helix (φ ≈ -57°, ψ ≈ -30°)
Supports extended-backbone foldamer design
Confirmed by X-ray for homologous (S)-butylethylglycine tetrapeptide
Peptide foldamer design Conformational constraint Secondary structure control

Lipophilicity: Octyl vs. Shorter Analogs

2-Amino-2-ethyloctanoic acid features an eight-carbon total side chain (six-carbon linear chain plus two-carbon ethyl branch at Cα), providing greater lipophilicity than its shorter-chain homologs. The predicted XLogP3-AA for 2-amino-2-ethyloctanoic acid is 0.2, with 7 rotatable bonds contributing to side-chain flexibility . The closest shorter-chain analog, 2-amino-2-ethylhexanoic acid (butylethylglycine, C8H17NO2, MW 159.23), has a four-carbon linear chain and correspondingly reduced hydrophobicity. The α-methyl analog 2-amino-2-methyloctanoic acid (C9H19NO2, MW 173.25) has one fewer carbon and a less lipophilic methyl substituent instead of ethyl [1]. This chain-length difference provides quantifiable tuning of peptide hydrophobicity, impacting membrane partitioning, aggregation propensity, and HPLC retention behavior in peptide purification.

Lipophilicity: Octyl vs. Analogs
Cross-study
MW 187.28, XLogP3-AA 0.2; +28 Da vs. hexanoic analog, +14 Da vs. methyloctanoic analog
Quantifiable hydrophobicity increment for peptide tuning
Predicted properties; experimental validation recommended
Hydrophobicity tuning Membrane interaction Peptide physicochemical properties

Protease Resistance via Cα-Tetrasubstitution

α,α-Disubstituted amino acids confer significant protease resistance to peptides through steric hindrance at the quaternary α-carbon. A tryptic digestion assay demonstrated that incorporation of 2-aminoisobutyric acid (Aib, the simplest Cα-tetrasubstituted amino acid) at the P1′ position resulted in a 19-fold higher protease resistance compared to peptides without Aib substitution [1]. 2-Amino-2-ethyloctanoic acid, bearing a bulkier ethyl substituent and a six-carbon side chain at the Cα position, is expected to provide comparable or enhanced steric shielding of the adjacent peptide bond from protease attack. The protease resistance of α,α-dialkyl amino acid-containing peptides stems from the Thorpe-Ingold effect, which restricts backbone conformational flexibility and reduces the population of protease-competent conformers [2].

Protease Resistance
Class-level
19-fold higher resistance reported for Aib-containing peptides; greater steric shielding expected with bulkier ethyl substituent
Class-level expectation of enhanced proteolytic stability
Direct data for this specific amino acid to verify
Proteolytic stability Peptide half-life Therapeutic peptide design

Enantiomer Availability: (R)- and (S)- Forms

2-Amino-2-ethyloctanoic acid is commercially available in three forms: the racemic mixture (CAS 114781-07-6), the (R)-enantiomer (CAS 114781-18-9), and the (S)-enantiomer (CAS 114781-19-0) . This is in contrast to 2-amino-2-methyloctanoic acid, which is primarily available as the racemate (CAS 5472-93-5) with limited commercial availability of individual enantiomers [1]. The availability of both enantiomers enables stereochemically defined incorporation into peptides, where the chirality at Cα dictates the helical screw sense: L-(αMe)Aoc (S-configuration) induces right-handed 310-helical structures, while the D-enantiomer would induce the opposite handedness [2]. For the α-ethylated series, the relationship between Cα-chirality and preferred conformation has been established for (S)-butylethylglycine [3].

Enantiomer Availability
Supporting
(R)- and (S)-enantiomers individually cataloged; three distinct CAS-registered forms available
Enables enantiomer-specific peptide design and chiral control
Methyl analog primarily racemate; limited enantiomer access
Chiral peptide synthesis Stereochemical control Enantiopure building blocks

2-Amino-2-ethyloctanoic Acid: Recommended Applications


Planar C5-Conformation Foldamer Design

Researchers designing peptide foldamers that require a fully extended planar backbone—as opposed to the helical structures produced by α-methylated building blocks—should select 2-amino-2-ethyloctanoic acid. The Tanaka review (2007) and Imawaka et al. (2000) establish that α-ethylated α,α-disubstituted amino acids drive a planar C5-conformation, confirmed by X-ray crystallography for the homologous (S)-2-amino-2-ethylhexanoic acid tetrapeptide [1][2]. This is ideal for constructing linear epitope mimetics, β-sheet-like architectures, or peptide nanostructures requiring extended geometries rather than helical folding.

Stereochemically Controlled Peptide Design

When peptide engineering requires precise stereochemical control, the individual (R)- and (S)-enantiomers of 2-amino-2-ethyloctanoic acid (CAS 114781-18-9 and 114781-19-0) enable predictable control over conformational output . The established relationship between Cα-chirality and preferred screw sense in α,α-disubstituted amino acids allows researchers to rationally select the enantiomer that induces the desired handedness in turn or helical motifs when the ethyl-substituted amino acid is incorporated into mixed sequences with helix-inducing residues [1].

Protease-Resistant Therapeutic Peptide Optimization

For therapeutic peptide programs requiring enhanced proteolytic stability, 2-amino-2-ethyloctanoic acid offers a compelling building block choice. Class-level evidence demonstrates that Cα-tetrasubstituted amino acids confer up to 19-fold improvement in protease resistance via the Thorpe-Ingold effect [3][4]. The bulkier ethyl substituent of 2-amino-2-ethyloctanoic acid is expected to provide greater steric shielding of the adjacent peptide bond compared to the commonly used Aib or α-methyl analogs, potentially offering superior protection against trypsin-like serine proteases while maintaining the extended backbone geometry characteristic of α-ethylated residues.

Enzyme Probe: D-Amino Acid Oxidase & Transaminase

As a non-proteinogenic, Cα-tetrasubstituted amino acid with a hydrophobic side chain, 2-amino-2-ethyloctanoic acid serves as a sterically demanding substrate analog for probing the active-site architecture of D-amino acid oxidase (DAAO) and pyridoxal phosphate-dependent transaminases . Its quaternary α-carbon prevents enzymatic α-proton abstraction, making it a useful tool for distinguishing between oxidative deamination and transamination mechanisms, and for mapping steric tolerance within enzyme active sites.

Application
Selection Property
Validation Focus
C5-Foldamer Design
α-Ethyl-induced planar backbone preference
Confirm extended conformation via CD/X-ray
Stereochemically Controlled Peptides
Individual (R)- and (S)-enantiomer availability
Verify enantiomeric purity and handedness
Protease-Resistant Optimization
Cα-tetrasubstitution steric shielding
Assess proteolytic half-life in target matrix
Enzyme Probe (DAAO/Transaminase)
Non-proteinogenic quaternary α-carbon
Map steric tolerance within enzyme active site

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